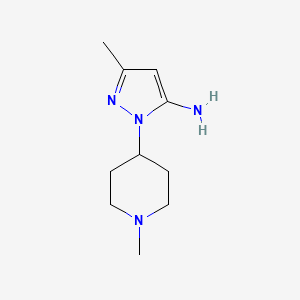
(Z)-N-(4-(3,4-dimethylphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2-methoxyaniline hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. It might involve reactions such as nucleophilic substitution, condensation, or ring-closing reactions .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the aniline group might undergo electrophilic aromatic substitution, while the morpholino group might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, could be determined using various analytical techniques .Aplicaciones Científicas De Investigación
Non-Cancer Applications of HDAC Inhibitors
Histone deacetylase inhibitors (HDACi), such as suberoylanilide hydroxamic acid (SAHA), have shown promise beyond their initial cancer treatment applications. Their use has expanded into treating infectious diseases and beta-hemoglobinopathies. HDACi have been observed to influence the white-to-opaque cell switching in C. albicans, demonstrating potential in infectious disease treatment by increasing the frequency of this virulence trait, reducing azole trailing effects, and inhibiting fluconazole-dependent resistance induction. Furthermore, HDACi's role in reactivating HIV-1 expression in latent reservoirs offers a novel approach to eradicating viral infection in conjunction with antiretroviral therapy. Their effectiveness against P. falciparum infection also highlights their potential in malaria treatment. The diverse applications of HDACi underscore a broad interest in repressing or activating gene expression for therapeutic purposes, which could theoretically extend to the study and manipulation of compounds like (Z)-N-(4-(3,4-dimethylphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2-methoxyaniline hydrobromide in non-cancer settings (Rotili et al., 2009).
Neuroprotective Mechanisms in Cerebral Ischemia
Understanding neuroprotective strategies is crucial in treating cerebrovascular stroke, a leading cause of disability. Research into compounds that exhibit neuroprotective effects has identified mechanisms that could mitigate secondary cerebral injury. For example, therapeutic hypothermia, magnesium, and glyburide have shown potential in reducing damage and minimizing disability after a stroke. These insights into the molecular biology of stroke and strategies to counteract its effects reflect the ongoing search for effective treatments. Compounds with neuroprotective capabilities, potentially including derivatives or related compounds to (Z)-N-(4-(3,4-dimethylphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2-methoxyaniline hydrobromide, are of significant interest for their capacity to prevent or lessen brain damage post-stroke (Karsy et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S.BrH/c1-16-8-9-18(14-17(16)2)20-15-28-22(25(20)24-10-12-27-13-11-24)23-19-6-4-5-7-21(19)26-3;/h4-9,14-15H,10-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDYJJGXOJPPNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3OC)N2N4CCOCC4)C.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-(3,4-dimethylphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2-methoxyaniline hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

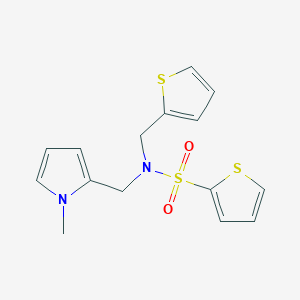

![[2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol](/img/structure/B2943038.png)
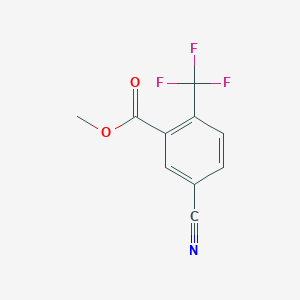
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2943040.png)

![2,5-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2943044.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2943045.png)
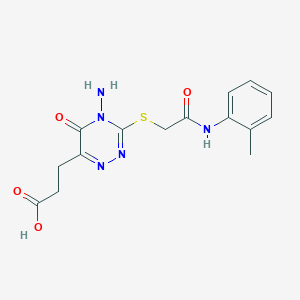
![5-benzyl-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2943047.png)
![2,5-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2943051.png)
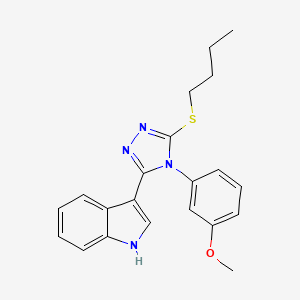
![[4-(2-Pyrimidinyl)piperazino][4-(trifluoromethyl)phenyl]methanone](/img/structure/B2943053.png)
